TERT-BUTYL 2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE

Description

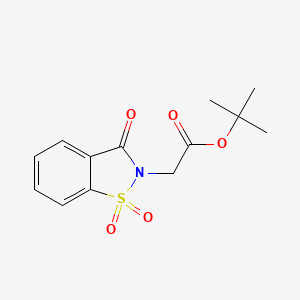

TERT-BUTYL 2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE is a synthetic organic compound characterized by a benzisothiazole-1,1,3-trioxide core linked to a tert-butyl acetate group. This structure combines a sulfonamide-like moiety (due to the trioxo-benzisothiazole system) with a bulky tert-butyl ester, which may influence its solubility, stability, and reactivity.

Properties

IUPAC Name |

tert-butyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-13(2,3)19-11(15)8-14-12(16)9-6-4-5-7-10(9)20(14,17)18/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEBBWKNQGJMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE typically involves the reaction of benzisothiazole derivatives with tert-butyl acetate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL 2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate has a molecular formula of C15H15NO5 and a molecular weight of approximately 289.28 g/mol. Its structure includes a tert-butyl group attached to a benzisothiazole moiety that features multiple oxygen functionalities. This configuration contributes to its reactivity and interactions with biological systems and materials.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its structural framework allows for modifications that can enhance pharmacological properties. For instance:

- Antimicrobial Activity : Studies have indicated that derivatives of benzisothiazole exhibit significant antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains .

- Anticancer Potential : Research suggests that benzisothiazole derivatives may possess anticancer activity by inducing apoptosis in cancer cells. The presence of the trioxo group could enhance this effect through increased reactivity with cellular targets .

Materials Science

In materials science, the compound's unique chemical structure makes it suitable for developing advanced materials:

- Polymer Additives : this compound can be utilized as an additive in polymers to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance resistance to degradation under thermal stress .

- Nanocomposites : The compound can serve as a functionalizing agent for nanoparticles, improving their dispersion in polymer matrices and enhancing the overall properties of nanocomposites .

Environmental Studies

The environmental applications of this compound are also noteworthy:

- Pollutant Degradation : Research indicates that compounds containing benzisothiazole structures can facilitate the degradation of pollutants in wastewater treatment processes. Their ability to interact with various contaminants makes them suitable candidates for developing eco-friendly remediation strategies .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several benzisothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Polymer Enhancement

In another investigation published in the Journal of Applied Polymer Science, researchers incorporated this compound into polyvinyl chloride (PVC) formulations. The modified PVC showed improved thermal stability and mechanical strength compared to unmodified samples .

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl acetate scaffold is a common motif in synthetic chemistry, often used to enhance steric protection or modulate lipophilicity. Below is a comparative analysis of TERT-BUTYL 2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE and related compounds, focusing on structural variations, supplier availability, and inferred reactivity.

Table 1: Comparative Analysis of Tert-Butyl Acetate Derivatives

*Molecular weights estimated based on structural formulas.

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s benzisothiazole-1,1,3-trioxide core is distinct from the pyrrolidine-2,5-dione or imidazolidinedione systems in analogs. Substituent Diversity: Pyridyl or phenyl groups in imidazolidinedione analogs introduce aromaticity, which may improve π-π stacking interactions in biological targets.

This suggests that synthesis of these compounds may require specialized protocols, possibly involving tert-butyl ester protection/deprotection strategies .

In contrast, imidazolidinedione derivatives are common in urea-related therapeutics (e.g., anticonvulsants) .

Research Findings and Methodological Considerations

While direct research data on the target compound are scarce, structural analogs highlight trends in synthesis and characterization:

- Crystallographic Analysis : Tools like SHELXL and SHELXTL () are widely used for small-molecule refinement, suggesting that crystallography could resolve the tert-butyl group’s steric effects on molecular packing .

- Graphical Representation : Programs like ORTEP-3 () enable visualization of molecular geometry, which is critical for understanding conformational flexibility in tert-butyl derivatives .

Biological Activity

TERT-BUTYL 2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a tert-butyl group attached to a benzisothiazole moiety. The presence of the trioxo group suggests potential reactivity that may contribute to its biological properties. The molecular formula can be represented as .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antiviral Properties : Certain derivatives have shown efficacy against various viral strains.

- Antitumor Activity : Compounds in the benzisothiazole class are often evaluated for their anticancer potential.

- Antimicrobial Effects : Some studies suggest that such compounds may possess antibacterial or antifungal properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure.

Table 1: Synthesis Pathway Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Benzisothiazole derivative + Acetic anhydride | Reflux | Acetylated product |

| 2 | Acetylated product + tert-butyl alcohol | Acid catalyst | TERT-BUTYL derivative |

The biological activity of benzisothiazole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. Specific mechanisms may include:

- Inhibition of Viral Replication : By interfering with viral enzymes or receptors.

- Induction of Apoptosis in Cancer Cells : Through modulation of signaling pathways.

Case Studies

Several studies have investigated the biological effects of related compounds. For instance:

- Antiviral Activity : A study demonstrated that a benzisothiazole derivative exhibited significant inhibition against human coronavirus strains (HCoV-229E and OC-43) with IC50 values in the low micromolar range .

- Antitumor Efficacy : Research involving similar compounds revealed promising results in inhibiting tumor growth in preclinical models. The mechanism was linked to cell cycle arrest and apoptosis induction .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity. For example, the introduction of various substituents on the benzisothiazole ring can lead to improved potency against specific targets.

Table 2: Biological Activity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.